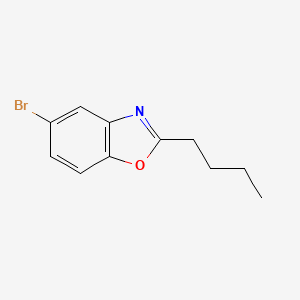

5-Bromo-2-butyl-1,3-benzoxazole

概要

説明

5-Bromo-2-butyl-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of a bromine atom at the 5-position and a butyl group at the 2-position makes this compound unique. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a suitable brominated butyl derivative. One common method is the reaction of 2-aminophenol with 5-bromo-2-butylbenzaldehyde under acidic conditions to form the desired benzoxazole ring. The reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to facilitate the reaction. The use of nanocatalysts has also been explored to improve reaction rates and selectivity .

化学反応の分析

Types of Reactions

5-Bromo-2-butyl-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or oxides.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

5-Bromo-2-butyl-1,3-benzoxazole is utilized as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties enable modifications that enhance the efficacy and specificity of drugs targeting neurological disorders, cancer, and inflammatory diseases.

Case Study: Anticancer Activity

In studies evaluating its anticancer potential, this compound demonstrated cytotoxic effects against several cancer cell lines:

- Breast Cancer: MCF-7 and MDA-MB-231

- Lung Cancer: A549

- Prostate Cancer: PC3

The mechanism of action involves the induction of apoptosis and modulation of cell cycle progression, which are critical for developing selective anticancer therapies .

Material Science

Advanced Material Development:

The compound is also significant in material science, particularly in developing polymers and coatings. Its unique chemical properties improve durability and resistance to environmental factors, making it suitable for various industrial applications.

Table: Properties and Applications in Material Science

| Property | Application |

|---|---|

| Chemical Stability | Coatings for electronic devices |

| Thermal Resistance | High-performance polymers |

| UV Resistance | Outdoor materials |

Biological Imaging

Fluorescent Probes:

this compound is employed in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high precision, which is essential in drug discovery and understanding disease mechanisms.

Case Study: Imaging Cellular Processes

Research has shown that fluorescent probes based on this compound can effectively label specific cellular components, enabling real-time imaging of cellular activities. This capability is vital for tracking drug interactions within live cells .

Agricultural Chemistry

Development of Agrochemicals:

The compound contributes to formulating agrochemicals such as herbicides and fungicides. Its efficacy in enhancing crop yield and sustainability has been demonstrated through various studies.

Table: Efficacy of this compound in Agrochemicals

| Application Type | Efficacy Observed |

|---|---|

| Herbicides | Effective against broadleaf weeds |

| Fungicides | Inhibition of fungal growth |

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is utilized for detecting and quantifying various substances. Its reliability in quality control processes makes it an essential tool in environmental monitoring.

作用機序

The mechanism of action of 5-Bromo-2-butyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Similar Compounds

2-Butylbenzoxazole: Lacks the bromine atom at the 5-position, resulting in different chemical reactivity and biological activity.

5-Bromo-2-methylbenzoxazole: Contains a methyl group instead of a butyl group, leading to variations in its physical and chemical properties.

5-Chloro-2-butylbenzoxazole:

Uniqueness

5-Bromo-2-butyl-1,3-benzoxazole is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in various fields of research and industry .

生物活性

5-Bromo-2-butyl-1,3-benzoxazole is a heterocyclic organic compound belonging to the benzoxazole family, characterized by a bromine atom at the 5-position and a butyl group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.

The unique structure of this compound allows it to interact effectively with biological targets. The benzene ring can engage in π-π stacking or π-cation interactions, while the oxazole moiety's nitrogen and oxygen atoms serve as hydrogen bond acceptors. This structural configuration facilitates non-covalent interactions with various biomolecules, contributing to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. A study reported that compounds similar to this benzoxazole derivative demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml for various synthesized compounds .

| Compound | MIC (µg/ml) | Activity |

|---|---|---|

| This compound | < 250 | Broad-spectrum against bacteria and fungi |

| Fluconazole (control) | < 10 | Standard for comparison against C. albicans |

2. Antifungal Activity

The antifungal efficacy of this compound has been highlighted in studies comparing it to standard antifungal agents. Although it was found to be less potent than fluconazole against C. albicans, it showed promising results against drug-resistant isolates .

3. Anticancer Properties

Benzoxazole derivatives have also been investigated for their anticancer activities. In vitro studies demonstrated that compounds related to this compound exhibited cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression .

Study on Antimicrobial Efficacy

In a comparative study of various benzoxazole derivatives, researchers synthesized a series of compounds and evaluated their antimicrobial activities against both standard strains and drug-resistant isolates. The results showed that while some derivatives had MIC values comparable to established antibiotics, others displayed unique profiles that could be further explored for therapeutic applications .

Anticancer Study

A recent investigation into the anticancer potential of benzoxazole derivatives revealed that certain structural modifications enhanced their potency against specific cancer cell lines. For instance, the introduction of different substituents on the benzene ring significantly affected the IC50 values across various cancer types . This highlights the importance of structure-activity relationship studies in optimizing the efficacy of such compounds.

特性

IUPAC Name |

5-bromo-2-butyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYPJVIPHXEQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。